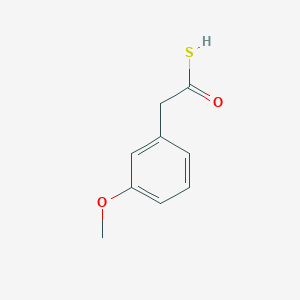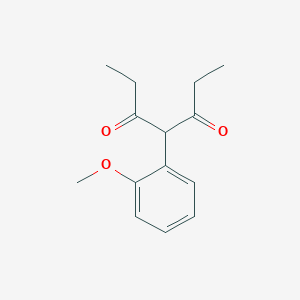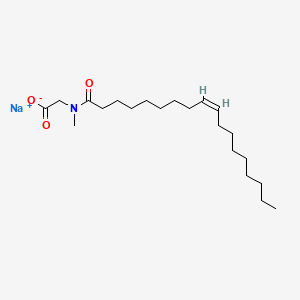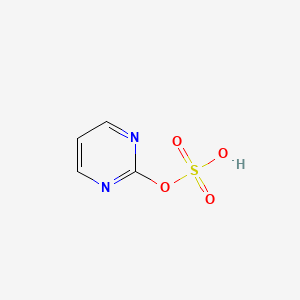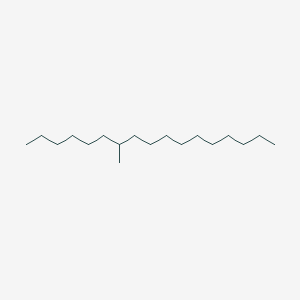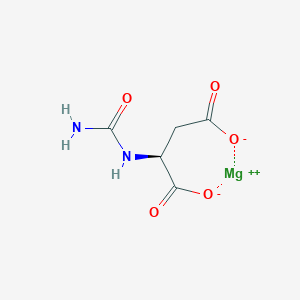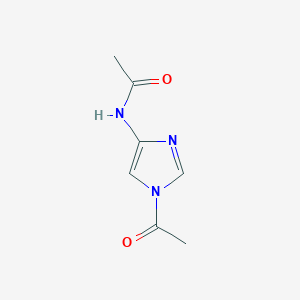
N-(1-acetylimidazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetylimidazol-4-yl)acetamide: is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylimidazol-4-yl)acetamide typically involves the acetylation of imidazole derivatives. One common method is the reaction of imidazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-acetylimidazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions include imidazole-4-carboxylic acid derivatives, imidazole alcohols, and various substituted imidazole compounds .
Applications De Recherche Scientifique
N-(1-acetylimidazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(1-acetylimidazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK activity, leading to the disruption of cell cycle progression and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-acetyl-1H-imidazol-4-yl)acetamide
- N-(1H-indol-4-yl)acetamide
- N-(1H-benzo[d]imidazol-2-yl)acetamide
Uniqueness
N-(1-acetylimidazol-4-yl)acetamide is unique due to its specific acetylation pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher selectivity and potency in targeting specific molecular pathways, making it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
N-(1-acetylimidazol-4-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(11)9-7-3-10(4-8-7)6(2)12/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
RRXZDEKQHUEOCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN(C=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)


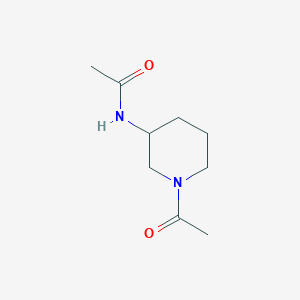

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

